molecular formula C15H21ClN2O3S B5835514 4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide

4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide

Numéro de catalogue: B5835514
Poids moléculaire: 344.9 g/mol
Clé InChI: VDDYSGSRGKGYPF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide, also known as Sunitinib, is a small molecule inhibitor used in cancer therapy. It was first developed by Pfizer and was approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been used in various clinical trials for the treatment of different types of cancer.

Mécanisme D'action

4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide acts as a multi-targeted receptor tyrosine kinase inhibitor. It inhibits the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (KIT), and Fms-like tyrosine kinase 3 (FLT3). By inhibiting these receptors, this compound blocks the signaling pathways involved in tumor growth, angiogenesis, and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects on cancer cells. Biochemically, it inhibits the activity of receptor tyrosine kinases, which leads to the inhibition of signaling pathways involved in tumor growth and angiogenesis. Physiologically, this compound has been shown to induce apoptosis, inhibit cell migration and invasion, and decrease tumor vascularization.

Avantages Et Limitations Des Expériences En Laboratoire

4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for its target receptors, which allows for effective inhibition of signaling pathways. However, this compound also has some limitations. It has a relatively short half-life in vivo, which can limit its effectiveness in long-term experiments. It can also have off-target effects on other receptor tyrosine kinases, which can complicate data interpretation.

Orientations Futures

There are several future directions for the study of 4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide. One direction is to investigate its effectiveness in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to study its effectiveness in different types of cancer, including those that are resistant to current therapies. Additionally, there is a need to develop new synthesis methods for this compound that can increase yield and reduce cost. Finally, there is a need to study the long-term effects of this compound on cancer patients, including its potential for inducing drug resistance.

Méthodes De Synthèse

The synthesis of 4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide involves several steps. The first step involves the reaction of 4-chloro-N-ethylbenzenesulfonamide with 2-oxo-2-(1-piperidinyl)acetic acid to form the intermediate N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide. This intermediate is then reacted with chloroacetyl chloride to form the final product, this compound. The yield of this synthesis method is around 40%.

Applications De Recherche Scientifique

4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, pancreatic cancer, and breast cancer. It has been shown to inhibit the growth of cancer cells by blocking the activity of receptor tyrosine kinases, which are involved in the proliferation, survival, and angiogenesis of cancer cells. This compound has also been shown to induce apoptosis and inhibit the migration and invasion of cancer cells.

Propriétés

IUPAC Name

4-chloro-N-ethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-2-18(12-15(19)17-10-4-3-5-11-17)22(20,21)14-8-6-13(16)7-9-14/h6-9H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDYSGSRGKGYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.